molecular formula C9H8ClN3S B8694142 5-[(2-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 39181-47-0

5-[(2-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B8694142
CAS RN: 39181-47-0
M. Wt: 225.70 g/mol
InChI Key: XUNCENJKWCLCAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . The molecule consists of a 2-chlorobenzyl group bound to a 1,3,4-thiadiazole ring .


Molecular Structure Analysis

The molecular structure of 5-[(2-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is represented by the SMILES string Nc1nnc(s1)-c2ccccc2Cl . The InChI key for this compound is JKSGNHRIXMYPIO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The empirical formula of 5-[(2-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine is C8H6ClN3S and its molecular weight is 211.67 . It is a solid at room temperature .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The safety information pictograms indicate that it is dangerous, with hazard statements H301 and precautionary statements P301 + P310 .

properties

CAS RN

39181-47-0

Product Name

5-[(2-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13)

InChI Key

XUNCENJKWCLCAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(S2)N)Cl

Origin of Product

United States

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